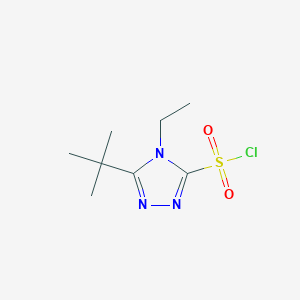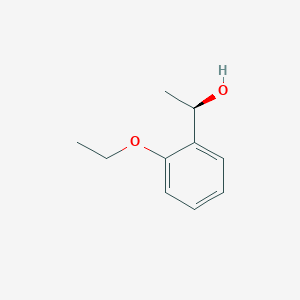![molecular formula C10H19N3O B13191260 N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide](/img/structure/B13191260.png)
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide is a synthetic compound that belongs to the class of spirocyclic amides. This compound is characterized by its unique spirocyclic structure, which consists of a diazaspiro octane ring system. The presence of the spirocyclic structure imparts unique physicochemical properties to the compound, making it an interesting subject for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide typically involves the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of a phase transfer catalyst such as tetrabutylammonium bromide . The reaction is carried out in a suitable solvent, such as dry acetone, under controlled temperature conditions to ensure the formation of the desired spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring structure, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrazine Derivatives: Compounds with a pyrazine ring structure, such as pyrazinamide and its analogs.
Uniqueness
N-(Propan-2-yl)-2,6-diazaspiro[3.4]octane-2-carboxamide is unique due to its spirocyclic structure, which imparts distinct physicochemical properties and biological activities. The presence of the spirocyclic ring system enhances the compound’s stability, solubility, and ability to interact with specific molecular targets, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C10H19N3O |
|---|---|
Molekulargewicht |
197.28 g/mol |
IUPAC-Name |
N-propan-2-yl-2,7-diazaspiro[3.4]octane-2-carboxamide |
InChI |
InChI=1S/C10H19N3O/c1-8(2)12-9(14)13-6-10(7-13)3-4-11-5-10/h8,11H,3-7H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
YZEFHSKMLXEPIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC(=O)N1CC2(C1)CCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Oxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13191191.png)
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-3-methylbutan-1-one](/img/structure/B13191201.png)








![2-[1-Cyclopropyl-5-(difluoromethyl)-1H-1,2,3-triazol-4-yl]acetonitrile](/img/structure/B13191259.png)


